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Compound of Interest

Compound Name: Allyl octanoate

Cat. No.: B1584829 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Allyl octanoate (also known as allyl caprylate) is an ester recognized for its potent fruity,

pineapple-like aroma with sweet and waxy nuances.[1][2][3] It is a key ingredient in the flavor

and fragrance industry, utilized to impart tropical and fruity notes to a variety of products,

including beverages, confectionery, baked goods, and personal care items.[3] Accurate and

standardized sensory evaluation of allyl octanoate is crucial for quality control, product

development, and regulatory compliance. These application notes provide detailed protocols

for various sensory evaluation techniques applicable to allyl octanoate, enabling researchers

and professionals to obtain reliable and reproducible sensory data.

Chemical and Physical Properties
A summary of the key chemical and physical properties of allyl octanoate is provided in the

table below. This information is essential for sample preparation and handling during sensory

evaluation.
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Property Value Reference

Synonyms
Allyl caprylate, 2-Propenyl

octanoate
[4]

CAS Number 4230-97-1 [1][4]

Molecular Formula C₁₁H₂₀O₂ [1][4]

Molecular Weight 184.28 g/mol [3]

Appearance
Colorless to pale yellow oily

liquid
[4]

Odor Profile
Fruity, pineapple, sweet, waxy,

fatty
[1][2]

Taste Profile
Fatty, fruity, pineapple, tropical

at 10 ppm
[2]

Boiling Point 87-88 °C at 5.50 mm Hg [4]

Solubility
Insoluble in water; soluble in

ethanol and fixed oils
[4]

Quantitative Sensory Data
Publicly available quantitative sensory data for allyl octanoate is limited. The following table

summarizes the known values and provides a template for presenting data that can be

generated using the protocols described in this document.
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Sensory Parameter Value/Range Method Reference/Notes

Taste Detection

Threshold in Water
10 ppm Not specified [2]

Odor Detection

Threshold in Water
Data not available ASTM E679-19 To be determined

Odor Detection

Threshold in Air
Data not available ASTM E544-18 To be determined

Aroma Intensity

(Fruity)

Example: 6.5 (on a 0-

10 scale)

Quantitative

Descriptive Analysis

To be determined at a

specified

concentration

Aroma Intensity

(Pineapple)

Example: 7.2 (on a 0-

10 scale)

Quantitative

Descriptive Analysis

To be determined at a

specified

concentration

Aroma Intensity

(Sweet)

Example: 5.8 (on a 0-

10 scale)

Quantitative

Descriptive Analysis

To be determined at a

specified

concentration

Aroma Intensity

(Waxy)

Example: 3.1 (on a 0-

10 scale)

Quantitative

Descriptive Analysis

To be determined at a

specified

concentration

Consumer

Acceptance (Overall

Liking)

Example: 7.8 (on a 9-

point hedonic scale)

Consumer Preference

Test

To be determined for a

specific product

application

FEMA GRAS Usage

Levels

Baked Goods: up to

4.0 ppm; Non-

alcoholic beverages:

up to 1.7 ppm

FEMA [2]

Experimental Protocols
Detailed methodologies for key sensory evaluation techniques are provided below. These

protocols are designed to be adapted for the specific research questions related to allyl
octanoate.
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Protocol 1: Determination of Odor Detection Threshold
(ASTM E679-19, Ascending Forced-Choice Method)
Objective: To determine the lowest concentration of allyl octanoate that is detectible by a

sensory panel.

Materials:

Allyl octanoate (high purity)

Odor-free water or air for dilution

Glass sniffing bottles with Teflon-lined caps

Graduated pipettes and volumetric flasks

Sensory panel of at least 15 screened and trained assessors

Sensory evaluation software or data sheets

Procedure:

Stock Solution Preparation: Prepare a stock solution of allyl octanoate in a suitable solvent

(e.g., ethanol) if working with aqueous solutions. For air thresholds, a dynamic olfactometer

is required.

Dilution Series: Prepare a series of dilutions of the stock solution in odor-free water, typically

in base-10 or base-3 steps. The range of concentrations should bracket the expected

threshold.

Sample Presentation (Triangle Test): For each concentration level, present three samples to

each panelist: two blanks (odor-free water) and one containing the allyl octanoate dilution.

The order of presentation should be randomized for each panelist.

Evaluation: Panelists are instructed to sniff each sample from left to right and identify the

"odd" or different sample.
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Data Analysis: The number of correct identifications at each concentration is recorded. The

group threshold is calculated as the geometric mean of the individual thresholds. The

individual threshold is the concentration at which the panelist's response is statistically

greater than chance (typically p < 0.05).

Protocol 2: Descriptive Analysis for Flavor/Aroma
Profiling
Objective: To identify and quantify the key sensory attributes of allyl octanoate.

Materials:

Allyl octanoate at a predetermined concentration in a neutral base (e.g., water, oil, or air).

Reference standards for aroma attributes (e.g., fresh pineapple, canned pineapple syrup,

beeswax for waxy notes).

A trained descriptive analysis panel (8-12 panelists).

Sensory booths with controlled lighting and ventilation.

Data collection software with unstructured or structured line scales (e.g., 15-cm).

Procedure:

Lexicon Development: In initial sessions, panelists are presented with the allyl octanoate
sample and work together to generate a list of descriptive terms for its aroma and flavor. The

panel leader facilitates this process to ensure the terms are precise and non-hedonic.

Reference Standardization: The panel agrees upon and is trained on reference standards for

each attribute to anchor the intensity ratings.

Intensity Rating: In subsequent sessions, panelists individually evaluate the allyl octanoate
sample and rate the intensity of each attribute on a line scale. Samples should be presented

in a randomized order with appropriate palate cleansers (e.g., unsalted crackers and water).
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Data Analysis: The intensity ratings are converted to numerical data. Analysis of Variance

(ANOVA) and multivariate analysis (e.g., Principal Component Analysis) can be used to

analyze the data and create a sensory profile, often visualized as a spider plot.

Protocol 3: Consumer Preference Testing (Paired
Comparison or Hedonic Scaling)
Objective: To determine consumer liking and preference for products containing allyl
octanoate.

Materials:

Two or more product prototypes (e.g., beverages, candies) with and without, or with varying

levels of, allyl octanoate.

A consumer panel representing the target demographic (typically >50 participants).

A suitable testing environment (e.g., sensory lab, central location test facility).

Ballots or software for data collection (e.g., 9-point hedonic scale).

Procedure:

Sample Preparation: Prepare product samples under controlled conditions to ensure

consistency. Samples should be coded with random three-digit numbers.

Test Design:

Paired Comparison: Present two samples simultaneously and ask consumers to indicate

which one they prefer.

Hedonic Scaling: Present samples one at a time and ask consumers to rate their overall

liking, as well as liking of specific attributes (e.g., aroma, flavor, aftertaste) on a 9-point

hedonic scale (1 = dislike extremely, 9 = like extremely).

Evaluation: The order of sample presentation should be randomized and balanced across

participants.
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Data Analysis: For paired comparison, a chi-square test can determine if a statistically

significant preference exists. For hedonic scaling, analysis of variance (ANOVA) can be used

to identify significant differences in liking scores between samples.

Signaling Pathways and Experimental Workflows
Olfactory Transduction Pathway for Esters
The perception of allyl octanoate's fruity and pineapple aroma begins with the interaction of

the odorant molecule with olfactory receptors in the nasal cavity. The following diagram

illustrates the general signal transduction cascade that follows.
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Caption: General olfactory signal transduction pathway.

Experimental Workflow for Sensory Evaluation
The following diagram outlines a typical workflow for conducting a comprehensive sensory

evaluation of a flavor and fragrance ingredient like allyl octanoate.
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Phase 1: Planning & Preparation

Phase 2: Execution

Phase 3: Analysis & Reporting

Define Objectives & Hypotheses

Select Sensory Methodology
(e.g., Descriptive, Consumer)

Panelist Recruitment & Screening

Sample Preparation & Coding

Panelist Training & Calibration
(for Descriptive Analysis)

Conduct Sensory Evaluation

Data Collection

Statistical Analysis

Interpretation of Results

Reporting & Recommendations
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Caption: A typical sensory evaluation workflow.
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Logical Relationship of Sensory Tests
Different sensory tests answer different types of questions. The choice of test depends on the

research objective.

Analytical Tests

Affective (Consumer) Tests

Research Objective

Is there a difference?
(e.g., Triangle Test)

Difference Detection

How do they differ?
(e.g., QDA)

Attribute Characterization

Which is preferred?
(e.g., Paired Comparison)

Preference Assessment

How much is it liked?
(e.g., Hedonic Scaling)

Liking/AcceptabilityIf different, then...

Attributes driving liking

Click to download full resolution via product page

Caption: Logical relationships between sensory tests.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for the Sensory
Evaluation of Allyl Octanoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584829#sensory-evaluation-techniques-for-allyl-
octanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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